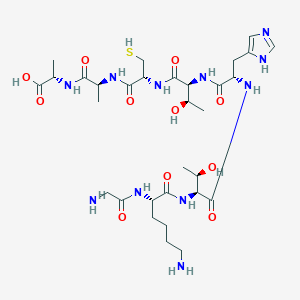
Glycyl-L-lysyl-L-threonyl-L-histidyl-L-threonyl-L-cysteinyl-L-alanyl-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycyl-L-lysyl-L-threonyl-L-histidyl-L-threonyl-L-cysteinyl-L-alanyl-L-alanine: is a synthetic peptide composed of eight amino acids. This compound is of interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. The sequence of amino acids in this peptide provides it with unique structural and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-lysyl-L-threonyl-L-histidyl-L-threonyl-L-cysteinyl-L-alanyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, alanine, is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, alanyl, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. The latter involves the expression of the peptide in microbial systems, followed by extraction and purification.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-lysyl-L-threonyl-L-histidyl-L-threonyl-L-cysteinyl-L-alanyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.
Substitution: Various reagents, such as carbodiimides, can facilitate the substitution of amino acid side chains.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
Glycyl-L-lysyl-L-threonyl-L-histidyl-L-threonyl-L-cysteinyl-L-alanyl-L-alanine has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Medicine: Potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based materials and biosensors.
Mechanism of Action
The mechanism of action of Glycyl-L-lysyl-L-threonyl-L-histidyl-L-threonyl-L-cysteinyl-L-alanyl-L-alanine depends on its specific application. In a biological context, it may interact with cellular receptors or enzymes, modulating their activity. The presence of cysteine allows for the formation of disulfide bonds, which can stabilize the peptide’s structure and enhance its biological activity.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-histidyl-L-lysine: A tripeptide with similar structural properties but shorter sequence.
Glycyl-L-lysyl-L-threonyl-L-histidyl-L-threonyl-L-cysteinyl-L-alanyl: A heptapeptide lacking the terminal alanine residue.
Uniqueness
Glycyl-L-lysyl-L-threonyl-L-histidyl-L-threonyl-L-cysteinyl-L-alanyl-L-alanine is unique due to its specific sequence and the presence of cysteine, which allows for disulfide bond formation. This feature can enhance its stability and functionality compared to similar peptides.
Properties
CAS No. |
824430-47-9 |
|---|---|
Molecular Formula |
C31H53N11O11S |
Molecular Weight |
787.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C31H53N11O11S/c1-14(25(46)37-15(2)31(52)53)36-28(49)21(12-54)40-30(51)24(17(4)44)42-27(48)20(9-18-11-34-13-35-18)39-29(50)23(16(3)43)41-26(47)19(7-5-6-8-32)38-22(45)10-33/h11,13-17,19-21,23-24,43-44,54H,5-10,12,32-33H2,1-4H3,(H,34,35)(H,36,49)(H,37,46)(H,38,45)(H,39,50)(H,40,51)(H,41,47)(H,42,48)(H,52,53)/t14-,15-,16+,17+,19-,20-,21-,23-,24-/m0/s1 |
InChI Key |
KYKXUWLASITIKR-DSAKNAHWSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)CN)O |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)NC(=O)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(8-Bromo-6,11-dihydro-5H-benzo[a]carbazol-3-yl)oxy]acetic acid](/img/structure/B14209004.png)
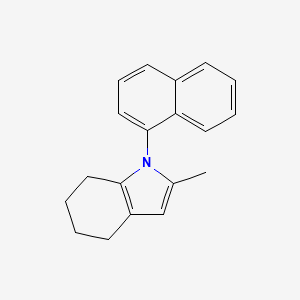
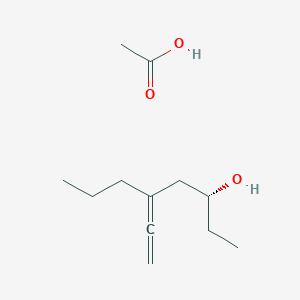
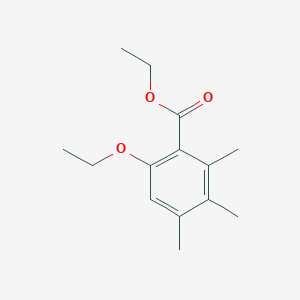
![5-[2-(4-Ethylphenyl)ethenyl]benzene-1,3-diol](/img/structure/B14209035.png)
![2-(But-1-yn-1-yl)-1-methyl-1H-benzo[f]indole-4,9-dione](/img/structure/B14209042.png)

![N~1~-[(10S)-2-{[(4-Fluorophenyl)methyl]carbamoyl}-3-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-10-yl]-N~1~,N~2~,N~2~-trimethylethanediamide](/img/structure/B14209051.png)

![2-[2-(2-Bromophenyl)ethyl]-2-chlorocyclohexan-1-one](/img/structure/B14209056.png)
![Dimethyl [(2-oxopyrrolidin-1-yl)(phenyl)methyl]phosphonate](/img/structure/B14209059.png)
![(2R,3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpent-4-enal](/img/structure/B14209070.png)
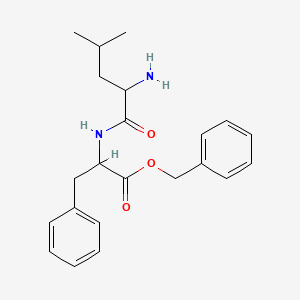
![2-Phenylbicyclo[3.3.1]nonan-9-amine](/img/structure/B14209074.png)
